Shp2-IN-20: A Technical Guide to a Potent and Selective SHP2 Inhibitor
Shp2-IN-20: A Technical Guide to a Potent and Selective SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target. Its role in mediating cellular proliferation, survival, and differentiation through various signaling pathways, including the RAS-RAF-MEK-ERK cascade, has made it an attractive target for therapeutic intervention. Shp2-IN-20, also identified as compound 193, is a potent inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM. This technical guide provides a comprehensive overview of Shp2-IN-20, including its known biochemical activity, its relevance in glioblastoma research, and detailed, representative experimental protocols for the characterization of selective SHP2 inhibitors. While specific experimental data for Shp2-IN-20 is limited in publicly accessible literature, this guide aims to equip researchers with the necessary methodologies and context to evaluate this and similar compounds.
Introduction to SHP2 and Its Role in Disease
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is ubiquitously expressed and is crucial for the full activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors like glioblastoma. In the context of glioblastoma, SHP2 has been shown to be a key mediator of oncogenic signaling, making it a compelling target for therapeutic development.
Shp2-IN-20: A Potent SHP2 Inhibitor
Shp2-IN-20 (compound 193) has been identified as a highly potent inhibitor of SHP2. While detailed information regarding its chemical structure and selectivity profile is not widely available in peer-reviewed publications, its high potency suggests it is a valuable tool for studying SHP2 biology and a potential starting point for drug discovery efforts.
Quantitative Data
The table below summarizes the known in vitro potency of Shp2-IN-20 and provides data for other well-characterized selective SHP2 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| Shp2-IN-20 (compound 193) | SHP2 | 3 | Biochemical | Potent inhibitor with reported use in glioblastoma research. |
| SHP099 | SHP2 | 70 | Biochemical | A well-characterized allosteric inhibitor. |
| TNO155 | SHP2 | 11 | Biochemical | An allosteric inhibitor currently in clinical trials. |
| RMC-4630 | SHP2 | 58.3 | Biochemical | An allosteric inhibitor. |
| PF-07284892 | SHP2 | 21 | Biochemical | A potent and selective allosteric inhibitor. |
Signaling Pathways and Mechanism of Action
SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway. The diagram below illustrates the central role of SHP2 in this cascade. Selective inhibitors of SHP2 can block this signaling pathway, thereby inhibiting the proliferation and survival of cancer cells that are dependent on it.
Caption: SHP2's role in the RAS/MAPK pathway and the inhibitory action of Shp2-IN-20.
Experimental Protocols
The following sections detail representative experimental protocols for the biochemical and cellular characterization of a selective SHP2 inhibitor like Shp2-IN-20.
In Vitro SHP2 Phosphatase Activity Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein.
Materials:
-
Recombinant human SHP2 protein (catalytic domain or full-length)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
Test compound (e.g., Shp2-IN-20) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM) to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Assay: Inhibition of p-ERK in Glioblastoma Cells
This assay assesses the ability of the inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
Glioblastoma cell line (e.g., U87MG, patient-derived glioblastoma stem cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Growth factor (e.g., EGF or FGF)
-
Test compound (e.g., Shp2-IN-20)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
-
Western blotting reagents and equipment
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting with antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Determine the IC50 for the inhibition of ERK phosphorylation.
In Vivo Xenograft Model in Glioblastoma
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a mouse xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Glioblastoma cells (e.g., U87MG) or patient-derived xenograft (PDX) cells
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant glioblastoma cells into the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective SHP2 inhibitor.
Caption: A generalized workflow for the discovery and preclinical development of a SHP2 inhibitor.
Conclusion
Shp2-IN-20 is a potent inhibitor of SHP2, a critical oncogenic protein. While detailed public data on this specific compound is limited, the provided methodologies offer a robust framework for its further characterization and for the evaluation of other novel SHP2 inhibitors. The central role of SHP2 in glioblastoma and other cancers underscores the therapeutic potential of selective inhibitors like Shp2-IN-20. Further research is warranted to elucidate its precise mechanism of action, selectivity, and in vivo efficacy to fully assess its potential as a clinical candidate.
